molecular formula C18H27FeP B13710157 Di-tert-butylphosphinylferrocen

Di-tert-butylphosphinylferrocen

Cat. No.: B13710157
M. Wt: 330.2 g/mol
InChI Key: IVWFNMCAPPQZMP-UHFFFAOYSA-N
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Description

Di-tert-butylphosphinoferrocene is an organometallic compound known for its unique properties and applications in various fields of chemistry. It is a derivative of ferrocene, where the cyclopentadienyl rings are substituted with di-tert-butylphosphino groups. This compound is particularly notable for its use as a ligand in catalysis, enhancing the efficiency and selectivity of various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of di-tert-butylphosphinoferrocene involves several key steps. Initially, ferrocene is reacted with diaryl or dialkyl phosphine oxides under controlled conditions. The reaction typically takes place in a solvent such as 1,2-dichloroethane, and the mixture is stirred under a nitrogen atmosphere. The reaction is followed by hydrolysis and crystallization to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of di-tert-butylphosphinoferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The gentle reaction conditions make it suitable for industrial applications in organic synthesis and advanced electrochemical systems .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylphosphinoferrocene undergoes various types of chemical reactions, including:

    Oxidation: The compound exhibits unique electrochemical behavior due to its bulky substituents and interactions with transition metals.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of suitable reducing agents.

    Substitution: Di-tert-butylphosphinoferrocene can undergo substitution reactions, where the phosphino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of di-tert-butylphosphinoferrocene include palladium(II) catalysts, Grignard reagents, and various nucleophilic precursors. The reactions often take place under mild conditions, making the compound highly versatile in different chemical processes .

Major Products

The major products formed from the reactions of di-tert-butylphosphinoferrocene depend on the specific reaction conditions and reagents used. For example, in Suzuki coupling reactions, the compound promotes efficient aryl-aryl bond formation, leading to the synthesis of polycyclic indoles and other complex organic molecules .

Scientific Research Applications

Di-tert-butylphosphinoferrocene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of di-tert-butylphosphinoferrocene involves its role as a ligand in catalysis. The compound forms complexes with transition metals, which then participate in various catalytic cycles. The bulky di-tert-butylphosphino groups provide steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butylphosphinoferrocene is unique due to its bulky substituents, which provide steric hindrance and enhance the selectivity of catalytic reactions. Its ability to form stable complexes with transition metals makes it highly versatile and valuable in various chemical processes .

Properties

Molecular Formula

C18H27FeP

Molecular Weight

330.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+)

InChI

InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H;/q2*-1;+2

InChI Key

IVWFNMCAPPQZMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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